6-Chloro-2-hydrazinylquinoline
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Overview
Description
6-Chloro-2-hydrazinylquinoline is a chemical compound belonging to the quinoline family, characterized by the presence of a chlorine atom at the 6th position and a hydrazinyl group at the 2nd position on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-hydrazinylquinoline typically involves the reaction of 4,7-dichloroquinoline with hydrazine hydrate. The reaction is carried out under reflux conditions, often in the presence of a solvent such as ethanol or toluene. The reaction proceeds through nucleophilic substitution, where the hydrazine replaces one of the chlorine atoms on the quinoline ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-2-hydrazinylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the hydrazinyl group, leading to the formation of amines or other reduced products.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-2-hydrazinylquinoline involves its interaction with biological targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to cell death. Additionally, it can inhibit the activity of enzymes involved in DNA replication and repair, further contributing to its cytotoxic effects .
Comparison with Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial with additional hydroxyl groups.
Quinoline N-oxides: Oxidized derivatives of quinoline with distinct biological activities.
Uniqueness: 6-Chloro-2-hydrazinylquinoline is unique due to the presence of both a chlorine atom and a hydrazinyl group on the quinoline ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields .
Properties
CAS No. |
90537-57-8 |
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Molecular Formula |
C9H8ClN3 |
Molecular Weight |
193.63 g/mol |
IUPAC Name |
(6-chloroquinolin-2-yl)hydrazine |
InChI |
InChI=1S/C9H8ClN3/c10-7-2-3-8-6(5-7)1-4-9(12-8)13-11/h1-5H,11H2,(H,12,13) |
InChI Key |
JJQFWCVYYJQQPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)NN)C=C1Cl |
Origin of Product |
United States |
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